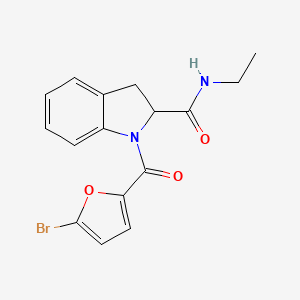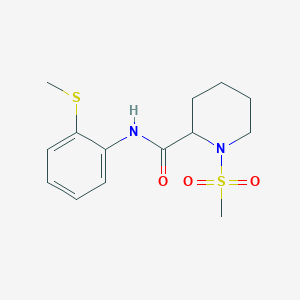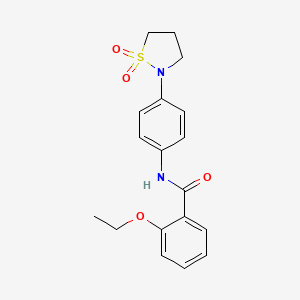![molecular formula C8H6BrN5 B2550661 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2503202-59-1](/img/structure/B2550661.png)
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at position 7, a bromo group at position 6, a methyl group at position 5, and a carbonitrile group at position 3. The molecular formula of this compound is C8H6BrN5, and it has a molecular weight of 252.07 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions for several hours, depending on the specific aminoazole used . Another method involves the use of multicomponent reactions, which provide a regio- and chemoselective formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at position 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted derivatives, while cyclization reactions can produce fused ring systems with different functional groups .
科学研究应用
作用机制
The mechanism of action of 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s unique structure allows it to interact with various biological targets, leading to its observed bioactivity .
相似化合物的比较
Similar Compounds
7-Amino-6-bromo-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar structure but differs in the presence of a methylene group instead of a methyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has nitro groups at positions 3 and 6 and amino groups at positions 5 and 7.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has nitro groups at positions 3 and 6 and an amino group at position 5, with a carbonyl group at position 7.
Uniqueness
7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which includes an amino group at position 7, a bromo group at position 6, a methyl group at position 5, and a carbonitrile group at position 3. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific research applications .
属性
IUPAC Name |
7-amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5/c1-4-6(9)7(11)14-8(13-4)5(2-10)3-12-14/h3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBYBKDGCJVOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
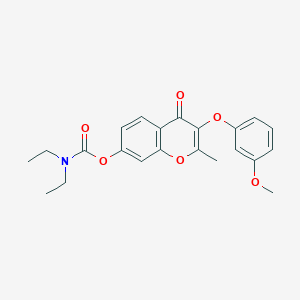
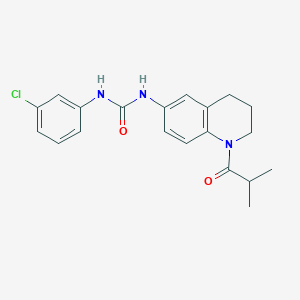

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
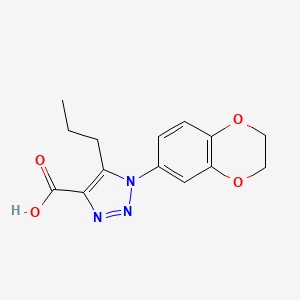
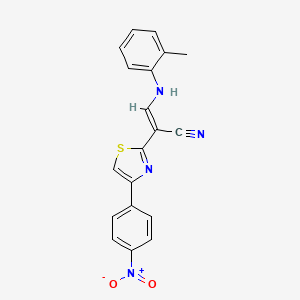
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
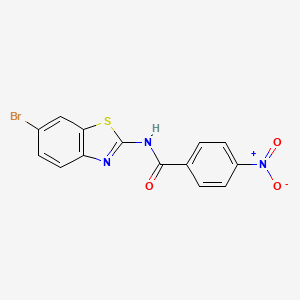
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2550594.png)
